molecular formula C16H15ClO3 B1451955 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-84-9

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1451955
CAS RN: 1160250-84-9
M. Wt: 290.74 g/mol
InChI Key: JQIMZJUWGICQJM-UHFFFAOYSA-N
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Description

“3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride” is a chemical compound with the CAS Number: 1160250-84-9 . Its molecular weight is 290.75 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 290.75 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Chemical Synthesis and Methodology The compound 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride plays a significant role in chemical synthesis and methodology. Its versatility is demonstrated in a range of reactions, including benzoylation processes. For instance, it's employed as a milder and 'green' alternative to the conventional pyridine-benzoyl chloride system for efficient and selective benzoylation of nucleosides and various organic compounds, highlighting its eco-friendly and mild reaction conditions (Prasad et al., 2005). Similarly, its reactivity is evident in the synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes, showcasing its utility in producing complex organic structures (Çil et al., 2006).

Catalysis and Green Chemistry In the realm of green chemistry, this compound is involved in catalytic processes and environmentally-friendly synthesis routes. Notably, its derivatives are used in Friedel–Crafts acylation reactions catalyzed by metal triflates in an ionic liquid, presenting a greener and more efficient approach to chemical synthesis with remarkable scope and limitations (Ross & Xiao, 2002). This aligns with the broader trend of using benign solvents and catalysts to minimize environmental impact while maintaining high efficiency.

Material Science and Photocatalysis In material science and photocatalysis, derivatives of this compound contribute to the development of biophotonic materials, such as 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone, which exhibits promising properties for potential applications (Nesterov, 2004). Similarly, its involvement in selective photocatalytic oxidation reactions highlights its role in facilitating chemical transformations under light irradiation, further underscoring its utility in advanced material synthesis and environmental applications (Higashimoto et al., 2009).

Safety and Hazards

For safety information and potential hazards associated with “3-Methoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-methoxy-4-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(8-11)10-20-14-7-6-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIMZJUWGICQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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